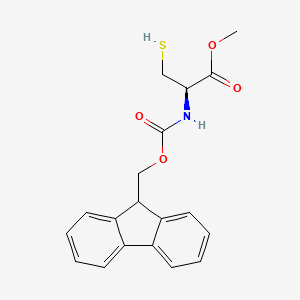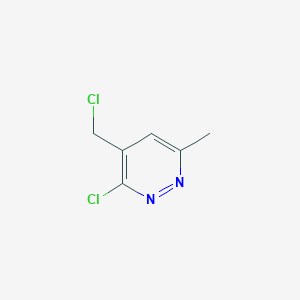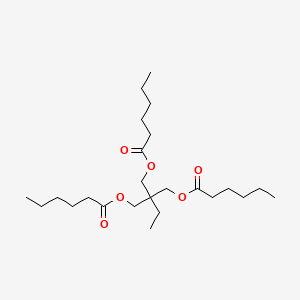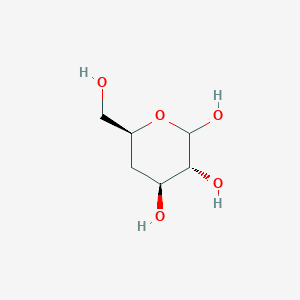
3-chloro-4-cyclobutyl-6-hydrazinylPyridazine
Overview
Description
3-chloro-4-cyclobutyl-6-hydrazinylPyridazine (CCHP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CCHP is a pyridazine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
3-chloro-4-cyclobutyl-6-hydrazinylPyridazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the mitochondrial membrane potential. It has also been reported to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine and its potential side effects.
Future Directions
There are several future directions for research on 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine, including the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its applications in other fields of research, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine and its potential as a therapeutic agent for the treatment of various diseases.
In conclusion, 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine is a pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine involves the reaction of 3-chloro-4-cyclobutyl-6-formylPyridazine with hydrazine hydrate in the presence of a base. 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the mitochondrial membrane potential. There are several future directions for research on 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine, including the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its applications in other fields of research.
Scientific Research Applications
3-chloro-4-cyclobutyl-6-hydrazinylPyridazine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. It has been reported to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. 3-chloro-4-cyclobutyl-6-hydrazinylPyridazine has also been studied for its antibacterial and antifungal properties, and has been shown to be effective against a range of microorganisms.
properties
IUPAC Name |
(6-chloro-5-cyclobutylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-8-6(5-2-1-3-5)4-7(11-10)12-13-8/h4-5H,1-3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWVTZEDDEEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN=C2Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-cyclobutyl-6-hydrazinylPyridazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

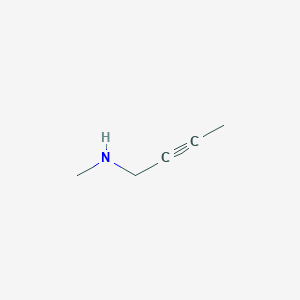
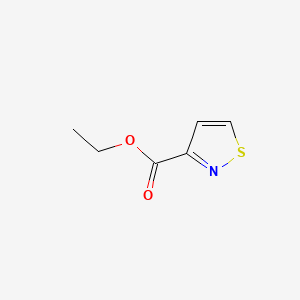
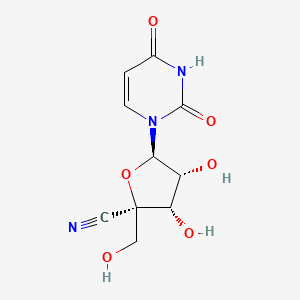
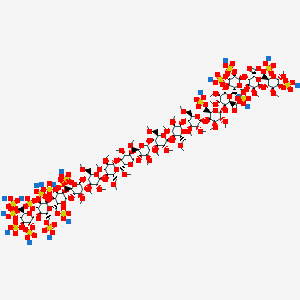
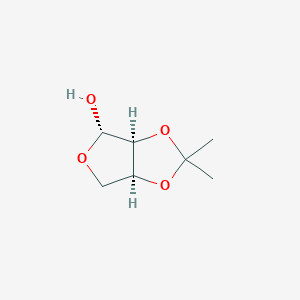
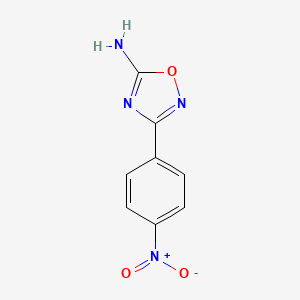

![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)
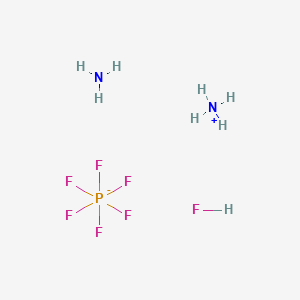
![2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine](/img/structure/B3254187.png)
